Antimony triacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Reagent:

Antimony triacetate acts as a versatile analytical reagent in various scientific investigations. Its ability to form complexes with specific metal ions allows for their detection and quantification. For instance, antimony triacetate is used to determine the concentration of lead (Pb) in environmental samples. The formation of a white precipitate of lead (II) triacetate indicates the presence of lead ions [].

Catalyst:

Antimony triacetate exhibits catalytic activity in certain chemical reactions. Researchers explore its potential to accelerate specific processes or improve reaction efficiency. For example, studies suggest that antimony triacetate can act as a catalyst for the esterification reaction, a crucial step in the synthesis of various organic compounds.

Flame Retardant Research:

Antimony triacetate has been investigated for its flame retardant properties. Researchers evaluate its effectiveness in modifying the flammability of materials like polymers. Understanding the mechanism by which antimony triacetate influences flame retardancy helps in the development of safer and more efficient fire-resistant materials [].

Antibacterial Activity Studies:

Limited research explores the potential antibacterial properties of antimony triacetate. Some studies have investigated its effect on specific bacterial strains, but further research is needed to understand its efficacy and mechanism of action as an antibacterial agent [].

Origin

Antimony triacetate can be synthesized in a laboratory setting through various methods. One common method involves reacting antimony trioxide (Sb₂O₃) with acetic acid (CH₃COOH) [].

Significance

The primary importance of antimony triacetate lies in its catalytic activity. It is a well-known catalyst for the production of polyesters, a class of widely used polymers in textiles, packaging materials, and other applications [].

Molecular Structure Analysis

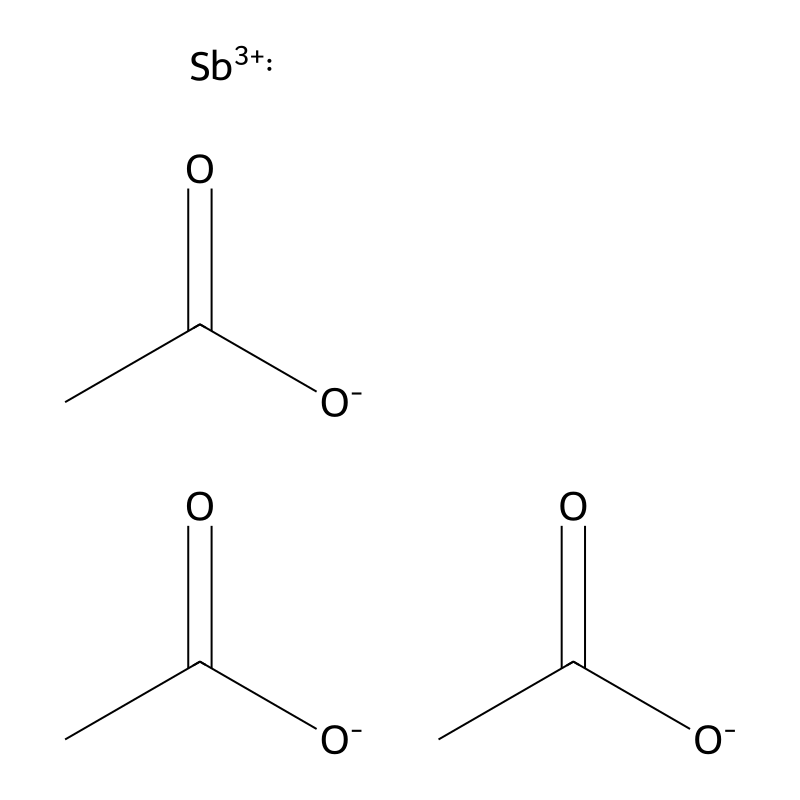

Antimony triacetate adopts a trigonal pyramidal structure []. The central antimony atom (Sb) is bonded to three acetate (CH₃CO₂) groups in a monodentate fashion, meaning each acetate ligand uses only one oxygen atom to bind to the antimony. The remaining oxygen atoms in the acetate groups are not directly involved in bonding with the antimony but participate in weak intermolecular interactions (C=O···Sb) that contribute to the overall crystal structure [].

Chemical Reactions Analysis

Synthesis:

One method for synthesizing antimony triacetate involves reacting antimony trioxide (Sb₂O₃) with acetic acid (CH₃COOH) under reflux conditions. The balanced chemical equation for this reaction is:

Sb₂O₃ + 6CH₃COOH → 2Sb(CH₃CO₂)₃ + 3H₂O []

Decomposition:

Antimony triacetate decomposes upon heating, releasing acetic acid and forming antimony oxide (Sb₂O₃) as the primary product. The exact decomposition temperature can vary depending on heating conditions, but it is reported to be around 128.5 °C [].

Other Relevant Reactions:

Physical And Chemical Properties Analysis

- Formula: Sb(CH₃CO₂)₃

- Molar Mass: 298.89 g/mol []

- Appearance: White powder []

- Melting Point: 128.5 °C (decomposes) []

- Boiling Point: Not available (decomposes before boiling)

- Solubility: Moderately soluble in water []

- Stability: Decomposes upon heating

Mechanism of Action (Not Applicable)

Antimony triacetate is considered a moderately toxic compound []. Exposure can cause irritation to the skin, eyes, and respiratory tract. Ingestion can lead to gastrointestinal discomfort and other health problems. Antimony compounds are also suspected carcinogens.

Here are some safety precautions to consider when handling antimony triacetate:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to local regulations.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302+H332 (76%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

3643-76-3